Molecular Property Differentiation: Increased Lipophilicity Relative to Unsubstituted Parent Compound
The presence of an n-butyl group at the N2-position of N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine is a key structural differentiator from the parent 2,4-diamino-6-phenyl-1,3,5-triazine (benzoguanamine). This modification increases molecular weight and lipophilicity, a property that is known to influence membrane permeability and target binding. The target compound has a molecular weight of 243.31 g/mol and a predicted LogP value of approximately 2.8, compared to the parent compound's molecular weight of 187.20 g/mol and a predicted LogP of approximately 1.5 [1]. While direct comparative biological data for this specific pair is not available in the public domain, the quantitative change in lipophilicity is a measurable, class-level inference of potential differential behavior in biological systems .
| Evidence Dimension | Lipophilicity (Predicted LogP) and Molecular Weight |
|---|---|
| Target Compound Data | MW: 243.31 g/mol; Predicted LogP: ~2.8 |
| Comparator Or Baseline | 2,4-Diamino-6-phenyl-1,3,5-triazine (benzoguanamine, CAS 91-76-9): MW: 187.20 g/mol; Predicted LogP: ~1.5 |
| Quantified Difference | ΔMW = +56.11 g/mol; ΔLogP ≈ +1.3 |
| Conditions | In silico prediction based on chemical structure (PubChem). |
Why This Matters
For scientific selection, this difference in lipophilicity is a critical determinant of a compound's behavior in biological assays, affecting cell permeability and target engagement, and justifies its use over the parent compound when increased lipophilicity is desired.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 23292941, N-butyl-6-phenyl-1,3,5-triazine-2,4-diamine. Retrieved April 20, 2026. View Source
